molecular formula C20H23NO3S B2871650 2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 1705853-36-6

2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2871650
CAS No.: 1705853-36-6
M. Wt: 357.47
InChI Key: RFMCALBRSMMVNV-UHFFFAOYSA-N
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Description

2-methoxy-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H23NO3S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Practical Synthesis of CCR5 Antagonists

A practical method was developed for synthesizing compounds like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, indicating its potential as an orally active CCR5 antagonist. This synthesis involves esterification, intramolecular Claisen type reactions, and the Suzuki−Miyaura reaction, showcasing the versatility of tetrahydro-2H-pyran derivatives in medicinal chemistry applications (Ikemoto et al., 2005).

Crystal Structures and Supramolecular Aggregation

Research on the crystal structures of compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and N-[5-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide revealed insights into their supramolecular aggregation, governed by hydrogen bonding and π–π interactions. This underscores the structural significance of tetrahydro-2H-pyran derivatives in understanding molecular interactions and crystal engineering (Kranjc et al., 2012).

Antioxidant Additives for Lubricating Oils

A study on the synthesis of thiazoles, involving 4-(2-aminothiazol-4-yl)-phenol reacting with tetrahydro-2H-pyran derivatives, highlighted their evaluation as antioxidant additives for lubricating oils. This research exemplifies the application of tetrahydro-2H-pyran derivatives in the development of industrial additives, contributing to enhanced performance and longevity of lubricating oils (Amer et al., 2011).

Antibacterial Activity

Compounds synthesized from tetrahydro-2H-pyran derivatives, such as 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, demonstrated antibacterial activity. This underscores the potential of tetrahydro-2H-pyran derivatives in the development of new antibacterial agents, highlighting their significance in addressing antibiotic resistance (Rai et al., 2009).

Biomimetic Syntheses of Polyketide Aromatics

Biomimetic syntheses involving methoxypyrylium compounds derived from 2H-pyran-2-ones and 4H-pyran-4-ones, leading to polyketide aromatic systems, showcase the synthetic utility of tetrahydro-2H-pyran derivatives in mimicking natural product synthesis pathways. This approach enables the creation of complex aromatic structures, emphasizing the role of tetrahydro-2H-pyran derivatives in synthetic organic chemistry (Griffin et al., 1984).

Properties

IUPAC Name

2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-23-18-10-6-5-9-17(18)19(22)21-15-20(11-13-24-14-12-20)25-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMCALBRSMMVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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